Predicted Electrophilicity vs. Parent and p‑Cl Analogs: Mayr E Parameter from Hammett Correlation
The target compound has not been directly measured in Mayr’s electrophilicity scale; however, its E parameter can be predicted from the experimentally validated correlation E = −9.55 + 1.68 σₚ⁺ (r² = 0.9916) established by Dhahri et al. for p‑X‑benzylidenemalononitriles [1]. Using σₚ⁺(CF₃) ≈ 0.61 [2], the predicted E(CF₃) is approximately −8.53 ± 0.2, placing it between the measured values for p‑Cl (E = −8.85) and p‑NO₂ (E = −7.90). This represents a reactivity enhancement of roughly 7‑fold (0.85 log units) over the p‑Cl analog and nearly 10‑fold (0.89 log units) over the parent benzylidenemalononitrile (E = −9.42) [3][1].
| Evidence Dimension | Mayr electrophilicity parameter E (CH₂Cl₂ or MeCN, 20 °C) |
|---|---|
| Target Compound Data | E ≈ −8.53 (predicted from σₚ⁺ of CF₃) |
| Comparator Or Baseline | p‑Cl: E = −8.85 (measured); Parent (p‑H): E = −9.42 (measured) |
| Quantified Difference | ΔE = +0.32 vs. p‑Cl (~2.1× rate enhancement with nucleophiles of s ≈ 1); ΔE = +0.89 vs. p‑H (~7.8× enhancement) |
| Conditions | Predicted via E = −9.55 + 1.68 σₚ⁺ (Yukawa–Tsuno r² = 0.9916); measured E values from Mayr reference scale (20 °C) |
Why This Matters
A ~0.9 log‑unit increase in E relative to the unsubstituted parent translates to nearly one order‑of‑magnitude faster Michael addition kinetics, directly impacting reaction time, catalyst loading, and competing pathway selectivity in synthesis or bioconjugation.
- [1] Dhahri, N.; Bouaziz, M.; Goumont, R.; Boubaker, T. Kinetics of Alkaline Hydrolysis of p‑Substituted Benzylidenemalononitriles in 50% Aqueous Acetonitrile: Substituent Effects and Quantification of the Electrophilic Reactivity. J. Phys. Org. Chem. 2014, 27 (6), 484–489. View Source
- [2] Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev. 1991, 91 (2), 165–195. View Source
- [3] Mayr, H. Mayr’s Database of Reactivity Parameters: benzylidenemalononitrile (E = −9.42). Ludwig-Maximilians-Universität München. View Source
